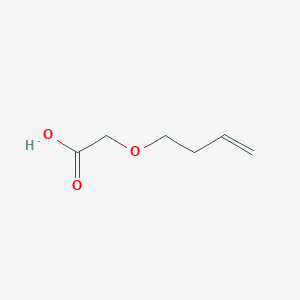
2-(丁-3-烯-1-氧基)乙酸
描述
科学研究应用
美拉德反应中的形成
- 应用:2-(丁-3-烯-1-氧基)乙酸参与美拉德反应,美拉德反应是氨基酸和还原糖之间的化学反应。已使用同位素标记的葡萄糖研究了美拉德反应中乙酸(一种相关化合物)的形成。乙酸的形成很重要,因为它充当糖断裂中 2,3-烯醇化途径的标记,表明 2-(丁-3-烯-1-氧基)乙酸在类似途径中可能发挥作用 (Davidek、Devaud、Robert 和 Blank,2006 年)。
光谱研究
- 应用:该化合物及其衍生物,例如(5,7-二氯喹啉-8-氧基)乙酸,已使用光谱技术进行了表征。这些研究对于了解这些化合物的结构和振动特性至关重要,这可能对材料科学和药理学等各个领域产生影响 (Romano 等人,2012 年)。
晶体学和多态性
- 应用:对结构相关的化合物(3-羧基甲氧基萘-2-氧基)乙酸进行晶体学研究,揭示了多态性和对称性非等价性的见解。此类研究在晶体工程领域以及了解这些化合物的材料特性方面至关重要 (Karmakar 和 Baruah,2008 年)。
生物催化和微生物生产
- 应用:在微生物生物催化中,乙酸(一种相关化合物)在产生乙偶姻(一种有价值的生物基化学品)中发挥作用。该领域的研究重点是使用工程微生物进行高效的转化过程,表明 2-(丁-3-烯-1-氧基)乙酸在类似生物技术过程中具有潜在应用 (Bao 等人,2014 年)。
化学合成
- 应用:2-(丁-3-烯-1-氧基)乙酸衍生物用于化学合成。例如,(E)-3-[4-(戊-4-烯-1-氧基)苯基]丙烯酸(一种类似化合物)被合成用于液晶材料,展示了 2-(丁-3-烯-1-氧基)乙酸在材料科学和合成中的适用性 (Egami 等人,2018 年)。
抗氧化性能
- 应用:对吲哚-3-乙酸类似物的研究(其结构与 2-(丁-3-烯-1-氧基)乙酸相似)表明具有潜在的抗氧化性能。此类研究表明 2-(丁-3-烯-1-氧基)乙酸在开发抗氧化剂和相关药物方面具有可能的应用 (Naik、Kumar 和 Harini,2011 年)。
作用机制
Target of Action
It is known that indole-3-acetic acid (iaa), a similar compound, plays a central role in regulating gene expression during auxin signal transduction . This suggests that 2-(But-3-en-1-yloxy)acetic acid may also interact with gene expression pathways.
Mode of Action
It is known that iaa, a similar compound, interacts with dna, leading to dna conformational changes commonly induced by intercalating agents . This suggests that 2-(But-3-en-1-yloxy)acetic acid may also interact with DNA and influence its structure.
Biochemical Pathways
It is known that iaa, a similar compound, affects the physiological response and gene expression in several microorganisms . This suggests that 2-(But-3-en-1-yloxy)acetic acid may also influence physiological responses and gene expression.
Pharmacokinetics
It is known that the compound has a molecular weight of 13014 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
It is known that iaa, a similar compound, influences the dna topology under physiological conditions . This suggests that 2-(But-3-en-1-yloxy)acetic acid may also influence DNA topology and thereby affect cellular functions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(But-3-en-1-yloxy)acetic acid. For instance, it is known that several environmental factors, including pH value and temperature, can influence the biosynthesis of IAA, a similar compound . This suggests that the action of 2-(But-3-en-1-yloxy)acetic acid may also be influenced by environmental factors such as pH and temperature.
生化分析
Cellular Effects
The effects of 2-(But-3-en-1-yloxy)acetic acid on various types of cells and cellular processes are not well-understood. It is possible that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. Specific effects have not been documented in the literature .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specific mechanisms have not been documented in the literature.
Dosage Effects in Animal Models
It is possible that there are threshold effects observed in these studies, as well as toxic or adverse effects at high doses . Specific effects have not been documented in the literature.
Metabolic Pathways
It is possible that this compound interacts with various enzymes or cofactors and has effects on metabolic flux or metabolite levels . Specific pathways have not been documented in the literature.
Transport and Distribution
It is possible that this compound interacts with various transporters or binding proteins and has effects on its localization or accumulation . Specific transport and distribution mechanisms have not been documented in the literature.
Subcellular Localization
It is possible that this compound has targeting signals or post-translational modifications that direct it to specific compartments or organelles . Specific localization patterns have not been documented in the literature.
属性
IUPAC Name |
2-but-3-enoxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-3-4-9-5-6(7)8/h2H,1,3-5H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVIFLGTFFTKQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-bromo-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide](/img/structure/B2975485.png)

![3-(4-Chlorobenzyl)-8-(2-thienylcarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2975490.png)
![8'-chloro-N-(2-methoxyphenyl)-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide](/img/structure/B2975493.png)
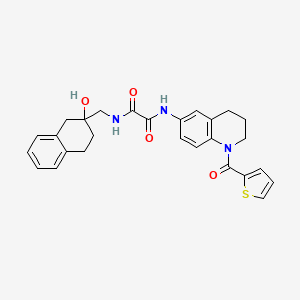
![(2S)-3-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-2-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B2975495.png)

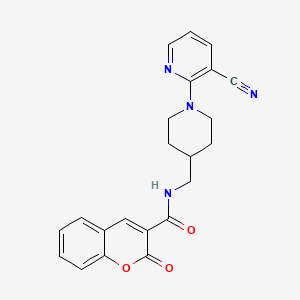
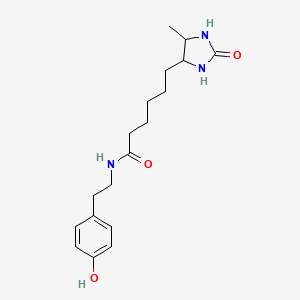
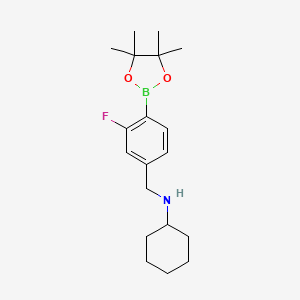
![(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2975503.png)
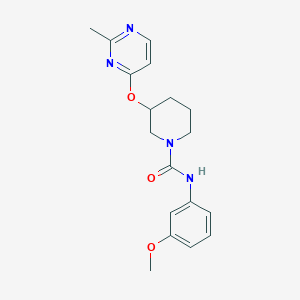

![1-(2-chlorophenyl)-N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}methanesulfonamide](/img/structure/B2975508.png)
